2,4,5-Triphenylpyrimidine
Description
2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with phenyl groups at the 2-, 4-, and 5-positions. Pyrimidines with aryl substituents are of significant interest due to their electronic properties, steric effects, and applications in pharmaceuticals and materials science.
Properties
CAS No. |
37428-97-0 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,4,5-triphenylpyrimidine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |
InChI Key |
BJGMPOWDHZXEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Scientific Research Applications
2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials
Mechanism of Action
The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The three-component reaction in achieves a higher yield (86%) than the ethanol-reflux method in (50%), highlighting the role of catalysts like trimethylchlorosilane in optimizing efficiency.
- Ring Systems : Fused pyrimido-pyrimidines (e.g., ) exhibit rigid geometries, whereas simpler pyrimidines (hypothesized for 2,4,5-Triphenylpyrimidine) allow greater conformational flexibility.
Pharmacological and Physicochemical Properties
- Thermal Stability: The high melting point (270–272°C) of 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one suggests strong intermolecular interactions, a trait likely shared by this compound due to its aromatic substituents.
- In contrast, this compound’s lack of polar substituents may limit solubility but enhance membrane permeability.
- Spectroscopic Data : Compounds like 2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine are characterized via NMR and IR, with hydrazinyl groups offering reactive sites for further functionalization—a feature absent in fully substituted triphenylpyrimidines.
Electronic and Steric Considerations
- Phenyl vs. For example, the thiophene-containing compound in may exhibit distinct charge-transfer properties.
- Steric Hindrance : this compound’s substitution pattern likely creates significant steric bulk, possibly limiting regioselectivity in further reactions. This contrasts with less-substituted analogs like 2,4,5-trimethoxycinnamic acid , where methoxy groups offer smaller steric profiles.
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